4-[(2-Methoxyethoxy)methyl]aniline
Description
Foundational Context within Substituted Aniline (B41778) Chemistry
Substituted anilines are a class of organic compounds derived from aniline (C₆H₅NH₂) through the replacement of one or more hydrogen atoms on the benzene (B151609) ring with other functional groups. Current time information in Bangalore, IN. These compounds are fundamental starting materials and intermediates in a vast array of chemical syntheses. Current time information in Bangalore, IN. The chemistry of substituted anilines is largely governed by the interplay between the amino group (-NH₂) and the attached substituents.
The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions of the benzene ring. This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic pi-system. However, the reactivity and basicity of the aniline can be significantly modulated by the electronic nature of the other substituents on the ring.
Electron-donating groups increase the electron density on the ring and at the nitrogen atom, which generally makes the amine more basic than aniline itself. sigmaaldrich.com
Electron-withdrawing groups decrease the electron density, rendering the amine less basic. sigmaaldrich.com
This modulation of basicity is a critical factor in controlling reaction pathways. For instance, the amino group can be converted into a diazonium salt through reaction with nitrous acid, a process known as diazotization. sigmaaldrich.com These diazonium salts are highly versatile intermediates, enabling the conversion of the amino group into a wide variety of other functionalities, including hydroxyl, cyanide, and halide groups through reactions like the Sandmeyer reaction. sigmaaldrich.com
The table below illustrates the effect of different substituents on the basicity of aniline, represented by the pKa of the corresponding conjugate acid.
| Compound | Substituent | Position | pKa of Conjugate Acid |
|---|---|---|---|
| Aniline | -H | - | 4.63 |
| 4-Methoxyaniline | -OCH₃ | para | 5.34 |
| 4-Methylaniline | -CH₃ | para | 5.08 |
| 4-Chloroaniline | -Cl | para | 4.15 |
| 4-Nitroaniline | -NO₂ | para | 1.00 |
The Role of the (2-Methoxyethoxy)methyl Moiety in Chemical Design
The (2-Methoxyethoxy)methyl group, commonly abbreviated as MEM, is a well-known functional group in organic synthesis. It is most frequently employed as a protecting group for alcohols. bldpharm.com The MEM group is typically introduced by reacting an alcohol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base. bldpharm.com
The utility of the MEM group stems from its stability across a range of chemical conditions where other protecting groups might fail. It can be cleaved under specific acidic conditions, often using Lewis acids like titanium tetrachloride or zinc bromide. nih.gov
In the context of 4-[(2-Methoxyethoxy)methyl]aniline, the MEM group is not protecting a hydroxyl function but is instead a stable ether substituent attached to the benzylic position. This structural feature imparts specific properties to the molecule:
Solubility: The ether linkages can act as hydrogen bond acceptors, which can enhance the solubility of the molecule in various organic solvents.
Flexibility: The ethylene (B1197577) glycol-based chain provides conformational flexibility, which can be a desirable trait in the design of ligands for metal catalysts or in molecules intended to interact with biological receptors.
Lipophilicity: The addition of the ether chain increases the molecule's lipophilicity compared to the parent 4-aminobenzyl alcohol, which can be crucial for transport properties in biological systems or for tuning the characteristics of materials.
The MEM moiety in this compound serves as a structural element that modifies the physical and chemical properties of the aniline building block, making it suitable for specialized applications where its unique combination of flexibility, solubility, and reactive handles can be exploited.
| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| 2-Methoxyethoxymethyl chloride | 3970-21-6 | C₄H₉ClO₂ | 124.56 bldpharm.com |
| This compound | 1016706-42-5 | C₁₀H₁₅NO₂ | 195.23 |
| 4-Aminobenzyl alcohol | 623-04-1 | C₇H₉NO | 123.15 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-6-7-13-8-9-2-4-10(11)5-3-9/h2-5H,6-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSJNVWRACBZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016706-42-5 | |
| Record name | 4-[(2-methoxyethoxy)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 4 2 Methoxyethoxy Methyl Aniline
Reactivity of the Aromatic Amine Functionality
The primary amino group attached to the aromatic ring is a key site of reactivity in 4-[(2-Methoxyethoxy)methyl]aniline. Its nucleophilic character drives a range of reactions, including the formation of imines and amides, as well as N-alkylation and N-acylation.
Nucleophilic Reactions of the Amino Group (e.g., Imine and Amide Formation)
Imine Formation:
The reaction of a primary amine with an aldehyde or ketone results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org This condensation reaction is typically reversible and acid-catalyzed. masterorganicchemistry.comlibretexts.org The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent proton transfer and elimination of a water molecule yield the imine. libretexts.org To drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation. wikipedia.orgoperachem.com
The general mechanism for imine formation is as follows:
Nucleophilic addition: The primary amine attacks the carbonyl group. libretexts.org
Proton transfer: A proton is transferred from the nitrogen to the oxygen. libretexts.org
Protonation: The hydroxyl group is protonated by an acid catalyst. libretexts.org
Elimination of water: The protonated hydroxyl group leaves as water, forming an iminium ion. libretexts.org
Deprotonation: A base removes a proton from the nitrogen to give the final imine. libretexts.org
The pH of the reaction is a critical factor; it must be acidic enough to protonate the carbonyl oxygen but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org
Amide Formation:
Amides can be synthesized from this compound through reaction with carboxylic acid derivatives, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. organic-chemistry.orgmasterorganicchemistry.comyoutube.com When reacting with highly reactive acyl chlorides or anhydrides, the reaction proceeds readily. masterorganicchemistry.com For less reactive carboxylic acids, dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), are employed to facilitate the amide bond formation. masterorganicchemistry.comnih.gov These reagents form an activated intermediate that is more susceptible to nucleophilic attack by the amine. masterorganicchemistry.com
A variety of coupling reagents and conditions have been explored for the amidation of aniline (B41778) derivatives, particularly for electron-deficient amines. nih.gov For instance, a combination of EDC, 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt has proven effective. nih.gov
N-Alkylation and N-Acylation Pathways (e.g., N-methylation)
N-Alkylation:
The nitrogen atom of the amino group in this compound can be alkylated using alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. ucalgary.ca The reaction of a primary amine with an alkylating agent can produce a mixture of secondary and tertiary amines, as well as the quaternary ammonium (B1175870) salt, as the newly formed amines can also react. dtic.mil To favor a specific degree of alkylation, reaction conditions such as stoichiometry and the nature of the base used can be controlled. For example, using an excess of the amine can favor the formation of the secondary amine. The use of a hindered, non-nucleophilic base can help to deprotonate the intermediate ammonium salts without competing in the alkylation reaction. dtic.mil
N-Acylation:
N-acylation is the process of adding an acyl group to the nitrogen atom of the amine. This is a common method for protecting the amino group or for synthesizing amides, as discussed previously. Acylating agents include acyl chlorides, acid anhydrides, and esters. The reactivity of the acylating agent influences the reaction conditions required.
Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.
Electrophilic Substitution Regioselectivity
The amino group (-NH₂) and the ether-containing alkyl group are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. The amino group is a particularly strong activating group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 2 and 6). However, the position para to the amino group is already occupied by the (2-methoxyethoxy)methyl substituent. The steric bulk of the (2-methoxyethoxy)methyl group may also influence the regioselectivity, potentially favoring substitution at the less hindered ortho position.
For aniline itself, electrophilic substitution reactions such as nitration and halogenation often lead to polysubstituted products and can be difficult to control due to the high reactivity of the ring. To achieve monosubstitution, the reactivity of the amino group is often moderated by converting it to an amide (an N-acyl group) before carrying out the substitution. The N-acyl group is still ortho-, para-directing but is less activating than the amino group. Following the substitution reaction, the protecting acyl group can be removed by hydrolysis to regenerate the amino group.
Polymerization Mechanisms of Aniline Derivatives
Aniline and its derivatives can be polymerized to form polyaniline (PANI), a conducting polymer. rsc.orgresearchgate.net The polymerization can be achieved through chemical or electrochemical oxidation. rsc.org In chemical oxidative polymerization, an oxidizing agent such as ammonium persulfate is used in an acidic medium. rsc.orggoogle.com The polymerization proceeds through the formation of radical cations, which then couple to form the polymer chain. google.com
The substituent on the aniline ring can significantly affect the polymerization process and the properties of the resulting polymer. researchgate.net For instance, the presence of substituents can influence the solubility, morphology, and electrical properties of the polymer. researchgate.net In the case of this compound, the ether-containing side chain would likely increase the solubility of the resulting polyaniline in organic solvents. The polymerization would proceed through the coupling of the aniline units, primarily at the positions ortho to the amino group, leading to a head-to-tail arrangement.
It has been shown that aniline derivatives can be polymerized with other reagents, such as sulfur monochloride (S₂Cl₂), to yield polymers with different structures and properties, such as poly[N,N-(phenylamino)disulfides]. nih.govacs.org These reactions often proceed through a condensation polymerization mechanism. nih.gov
Oxidative Polymerization of Aniline Monomers
Oxidative polymerization is the most common method for synthesizing polyaniline (PANI) and its derivatives. kpi.ua This process involves the chemical or electrochemical oxidation of aniline monomers in an acidic medium. kpi.ua The general structure of the resulting polyaniline consists of repeating phenyl rings and nitrogen-containing groups, creating a conjugated system responsible for its unique properties. researchgate.net
The polymerization of aniline derivatives, including presumably this compound, proceeds via a complex mechanism. The presence of substituents on the aniline ring, such as the electron-donating (2-methoxyethoxy)methyl group at the para-position, is known to affect the rate of oxidation and the structure of the resulting polymer. nih.govbeilstein-journals.org Electron-donating groups generally increase the electron density on the aromatic ring, making the monomer more susceptible to oxidation and thus potentially increasing the polymerization rate compared to unsubstituted aniline. nih.gov The polymerization process is typically initiated by an oxidizing agent, such as ammonium persulfate, in an acidic solution. researchgate.net
The reaction mechanism is still a subject of debate but is generally understood to involve the formation of radical cations from the aniline monomers. researchgate.netresearchgate.net These reactive intermediates then combine to form dimers, trimers, and ultimately, the polymer chain. researchgate.net The structure of the polymer is predominantly a "head-to-tail" linkage of aniline units. researchgate.netresearchgate.net The polymerization of diarylaminodichlorobenzoquinones, another class of aniline derivatives, also proceeds via oxidative polymerization, indicating the versatility of this method. nih.gov
Research on various aniline derivatives has shown that the type and position of the substituent have a profound impact on the final polymer. rsc.org For instance, studies on 2-(1-methylbut-2-en-1-yl)aniline derivatives revealed that changes in the substituent affect the morphology and electronic properties of the synthesized polymers. rsc.org While direct studies on this compound are not prevalent in the reviewed literature, the principles governing other substituted anilines provide a strong framework for understanding its behavior.
Table 1: Influence of Substituent Type on Oxidative Polymerization of Aniline Derivatives
| Substituent Type | Effect on Monomer Reactivity | Expected Impact on Polymerization Rate | Resulting Polymer Properties |
| Electron-Donating Groups (e.g., alkoxy, alkyl) | Increases electron density on the ring, facilitates oxidation. | Generally higher than unsubstituted aniline. nih.gov | Higher molecular weight, potentially improved solubility and conductivity. nih.gov |
| Electron-Withdrawing Groups (e.g., nitro, cyano, sulfonic acid) | Decreases electron density on the ring, hinders oxidation. | Generally lower; may inhibit polymerization altogether. nih.govbeilstein-journals.org | Lower molecular weight, often soluble oligomers with lower conductivity. nih.gov |
Chain Initiation, Propagation, and Termination Processes
The oxidative polymerization of aniline is a chain reaction that can be understood through the fundamental steps of initiation, propagation, and termination. researchgate.netpurdue.edu
Initiation: The process begins with an initiation step, where a reactive species is generated from the monomer. In the case of aniline polymerization, this involves the oxidation of the aniline monomer to form a radical cation. researchgate.netresearchgate.net This is typically achieved using an oxidizing agent like ammonium persulfate or through electrochemical means. researchgate.net The formation of these initial radicals is the rate-determining step in the oxidation process. researchgate.net Some models suggest the initial formation of intermediates like nitrenium cations or anilinium cation-radicals. researchgate.netresearchgate.net
Propagation: Once the initial radical cations are formed, the propagation phase begins. A radical cation attacks a neutral monomer, typically at the para-position, to form a dimeric radical cation. This process continues as the dimer reacts with another monomer to form a trimer, and so on, leading to the growth of the polymer chain. kpi.uaresearchgate.net The propagation involves consecutive oxidation and reduction steps, where the growing chain is oxidized and then reduced by the addition of another aniline monomer. kpi.ua The chain growth is generally linear, with aniline units linked in a head-to-tail configuration. researchgate.net The protonated pernigraniline form of the polymer is believed to be produced during the propagation step. researchgate.net
Termination: The polymerization process concludes with the termination step, where the growing polymer chains are deactivated. Termination can occur through several mechanisms. One possibility is the depletion of either the monomer or the oxidizing agent. researchgate.net Another mechanism involves the coupling of two radical chain ends. researchgate.net The final oxidation state of the polyaniline depends on the strength and amount of the oxidant used; an excess of a strong oxidant can leave the polymer in its fully oxidized pernigraniline form. researchgate.net
These three stages—initiation, propagation, and termination—are characteristic of chain-growth polymerization reactions, a category under which the oxidative polymerization of aniline falls. purdue.edumasterorganicchemistry.com
Step-Growth Polymerizations for Polymeric Auxochromes
Beyond oxidative polymerization, aniline derivatives can also undergo step-growth polymerization to create novel materials. acs.orglibretexts.org A notable example is the synthesis of poly[N,N-(phenylamino)disulfides] (poly-NADs), which function as polymeric auxochromes. acs.orgnih.gov These polymers are synthesized through a step-growth mechanism by reacting phenylamines with a disulfide transfer reagent, such as sulfur monochloride (S₂Cl₂). acs.orgacs.org
In this type of polymerization, the linkage between monomer units is formed in discrete, non-sequential steps. libretexts.org For the synthesis of poly-NADs, the reaction between the amine group of an aniline derivative and sulfur monochloride creates a polymer backbone consisting solely of nitrogen and sulfur atoms [−N(R)SS−]. nih.govacs.org This conjugated backbone, perturbed by the aromatic rings, gives rise to colored polymers. acs.org
The properties of these polymeric auxochromes are highly dependent on the substituents on the aniline ring. nih.gov Research has demonstrated that a variety of aniline derivatives can be used in this polymerization, with electron-donating and electron-withdrawing groups on the phenylamine monomer influencing the color of the resulting polymer. acs.org Electron-rich systems tend to produce orange, green, red, or even purple polymers, while electron-poor systems yield lighter yellow polymers. nih.govacs.org Given its electron-donating (2-methoxyethoxy)methyl group, this compound would be expected to produce a colored polymer on the more electron-rich end of the spectrum if subjected to this type of step-growth polymerization.
The synthesis is typically carried out at low temperatures (e.g., -78 °C to -90 °C) in the presence of a base like triethylamine. acs.orgnih.gov This method contrasts with other reported polymerizations of aniline with S₂Cl₂ that were conducted at higher temperatures and without a base, yielding different polymer structures. acs.orgnih.gov
Table 2: Examples of Phenylamines Used in Step-Growth Polymerization for Poly-NADs
| Phenylamine Monomer | Substituent Type | Resulting Polymer Color |
| Aniline | None | Orange |
| 4-Methoxyaniline | Electron-Donating | Deep Purple |
| 4-Fluoroaniline | Electron-Withdrawing | Pale Yellow |
| 3-(Trifluoromethyl)aniline | Electron-Withdrawing | Pale Yellow |
| 4-Aminobenzonitrile | Electron-Withdrawing | Yellow |
| Hypothetical: this compound | Electron-Donating | Expected to be deeply colored (e.g., red, purple) |
Data synthesized from studies on various aniline derivatives. acs.orgnih.gov
Computational and Theoretical Studies on 4 2 Methoxyethoxy Methyl Aniline and Analogues
Electronic Structure and Molecular Orbital Theory Applications
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Molecular Orbital (MO) theory offers a detailed framework for understanding this structure by describing electrons in terms of delocalized orbitals spread across the entire molecule. bluffton.edulibretexts.org
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's kinetic stability and electronic properties.
For 4-[(2-Methoxyethoxy)methyl]aniline, the aniline (B41778) moiety forms the core electronic system. The amino (-NH₂) group and the para-substituted (2-methoxyethoxy)methyl group both act as electron-donating groups (EDGs). The -NH₂ group donates electron density to the aromatic ring through resonance, while the ether and alkyl components of the side chain contribute through inductive effects and hyperconjugation.
This electron-donating character significantly influences the FMOs:
HOMO Energy: The presence of two EDGs increases the electron density of the π-system, raising the energy of the HOMO. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting that this compound is highly susceptible to electrophilic attack.
Electron Density: The electron density is highest on the nitrogen atom and the aromatic ring, particularly at the ortho positions relative to the powerful -NH₂ directing group. acs.org Theoretical studies on substituted anilines have shown that the distribution of spin density in the radical cation is highly sensitive to the nature and position of substituents, which is a key factor in their polymerizability. acs.org
Below is a table illustrating the expected trends in FMO energies for this compound compared to aniline and a simpler analogue.
| Compound | Substituent Effect | Expected HOMO Energy (eV) | Expected LUMO Energy (eV) | Expected HOMO-LUMO Gap (eV) |
| Aniline | Reference (H) | ~ -5.5 | ~ 0.5 | ~ 6.0 |
| p-Methoxyaniline | Strong EDG (-OCH₃) | ~ -5.1 | ~ 0.4 | ~ 5.5 |
| This compound | Strong EDG (-CH₂OCH₂CH₂OCH₃) | ~ -5.0 | ~ 0.45 | ~ 5.45 |
Note: These values are illustrative, based on general trends observed in computational studies of aniline derivatives.
A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the total electronic distribution of a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface.
For this compound, the MEP map is expected to show:
Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. The most intense negative potential would be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons. The oxygen atoms in the (2-methoxyethoxy)methyl side chain would also exhibit significant negative potential, making them sites for hydrogen bonding. nih.gov
Positive Potential Regions (Blue): These electron-poor areas are targets for nucleophiles. The hydrogen atoms of the amino group and, to a lesser extent, the aromatic hydrogen atoms would display positive electrostatic potential.
The MEP map would clearly indicate that the primary sites for protonation and electrophilic interaction are the nitrogen and oxygen atoms, while the aromatic ring itself is activated for electrophilic substitution.
Reaction Mechanism and Kinetic Modeling
Computational chemistry is instrumental in elucidating complex reaction mechanisms by mapping the energetic landscape that connects reactants, intermediates, transition states, and products.
A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most likely pathway for a chemical reaction.
For reactions involving this compound, such as electrophilic aromatic substitution (e.g., halogenation, nitration) or diazotization of the amino group, computational methods can map out the energy changes along the reaction coordinate. wikipedia.org For instance, in an electrophilic attack on the aromatic ring, the reaction would proceed through a high-energy intermediate known as a sigma complex or arenium ion. The electron-donating (2-methoxyethoxy)methyl group at the para-position would stabilize this positively charged intermediate, particularly for attacks at the ortho-position (relative to the -NH₂ group), thereby lowering the activation barrier for the reaction. acs.org
The transition state (TS) is the point of maximum energy along the minimum-energy reaction path on the PES. researchgate.net Its structure represents the configuration of atoms at the "point of no return" during a chemical transformation. Using quantum chemical methods like Density Functional Theory (DFT), the geometry and energy of the TS can be precisely calculated. researchgate.netchemrxiv.org
The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. According to transition state theory, this value is directly related to the reaction rate coefficient (k). A lower activation energy implies a faster reaction.
Kinetic models for reactions like the nitrosation of aniline derivatives have been successfully developed by combining thermodynamic parameters with transition state theory calculations. acs.orgacs.org For this compound, the strong electron-donating character of its substituents would lower the activation energy for electrophilic substitution reactions compared to unsubstituted aniline, resulting in a significantly higher reaction rate. wikipedia.org
The following table provides a hypothetical comparison of calculated activation energies for the ortho-bromination of aniline and its derivative.
| Compound | Reaction | Relative Activation Energy (kcal/mol) | Expected Rate |
| Aniline | Ortho-Bromination | Reference (X) | k |
| This compound | Ortho-Bromination | < X | > k |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function, especially in biological systems and materials science.
Conformational analysis of this compound reveals significant flexibility due to several rotatable single bonds:
The C(aryl)-N bond.
The C(aryl)-CH₂ bond.
The C-C and C-O bonds within the (2-methoxyethoxy)methyl side chain.
Computational scans of the potential energy as a function of these dihedral angles can identify low-energy, stable conformers. The geometry of the aniline framework itself is a balance between the stabilization of the nitrogen lone pair (favoring pyramidalization) and delocalization of that lone pair into the aromatic ring (favoring planarity). wikipedia.org The bulky and flexible side chain can influence this balance.
Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time. researchgate.netnih.gov An MD simulation of this compound in a solvent would reveal:
The time-averaged distribution of different conformers.
The flexibility and accessible conformations of the ether side chain.
The dynamics of the amino group's pyramidal inversion. afit.edu
Specific solute-solvent interactions, such as hydrogen bonding between the molecule's N/O atoms and water.
Such simulations are crucial for understanding how the molecule behaves in a realistic environment and how its shape might adapt upon binding to a receptor or surface. nih.govnih.gov
| Key Dihedral Angles for Conformational Analysis |
| C2-C1-N-H |
| C6-C1-N-H |
| C3-C4-C7-O8 |
| C5-C4-C7-O8 |
| C4-C7-O8-C9 |
| C7-O8-C9-C10 |
| O8-C9-C10-O11 |
| C9-C10-O11-C12 |
(Atom numbering corresponds to a standard IUPAC naming scheme for the molecule)
Force Field Development for Complex Aniline-Based Systems
The accuracy of molecular dynamics (MD) simulations, a powerful tool for investigating the behavior of complex chemical systems, is fundamentally dependent on the quality of the underlying empirical force field. ethz.ch For complex aniline-based systems, such as this compound, the development of a robust and accurate force field is a critical prerequisite for meaningful computational studies. This process involves the careful parameterization of the potential energy function to reproduce experimental data and high-level quantum mechanical calculations.
Force fields are comprised of a set of functions and associated parameters that describe the potential energy of a system as a function of its atomic coordinates. The development of these parameters for novel or complex molecules like this compound, which are not present in standard force field libraries, requires a systematic approach. This typically involves a combination of quantum mechanics (QM) and molecular mechanics (MM) calculations.
General Workflow for Parameterization
The parameterization of a molecule like this compound for use in MD simulations generally follows a multi-step process. A common strategy is to use a general force field, such as the General Amber Force Field (GAFF), as a starting point to generate initial bonded and non-bonded parameters. nih.gov These initial parameters are then refined to better match specific properties of the target molecule.
A crucial aspect of parameterizing polar molecules, including aniline derivatives, is the accurate representation of the electrostatic potential. This is typically achieved by calculating partial atomic charges using QM methods. The Restrained Electrostatic Potential (RESP) fitting approach, often performed at the HF/6-31G* level of theory, is a widely used method to derive these charges from the QM electrostatic potential. nih.gov For more complex systems, advanced computational methods such as Density Functional Theory (DFT) with appropriate functionals (e.g., B97D3) and basis sets (e.g., def2-TZVPP) can be employed for geometry optimization and to ensure the molecule is in its lowest energy state before charge calculation. researchgate.net
The table below outlines the essential components of a typical force field that require parameterization for a complex molecule.
Table 1: Key Components of a Molecular Mechanics Force Field
| Parameter Type | Description | Common Functional Form |
| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | Harmonic Potential: E = k(r - r₀)² |
| Angle Bending | Energy required to bend an angle from its equilibrium value. | Harmonic Potential: E = k(θ - θ₀)² |
| Torsional (Dihedral) | Energy associated with the rotation around a chemical bond. | Fourier Series: E = Σ Vₙ[1 + cos(nφ - γ)] |
| van der Waals | Short-range repulsive and long-range attractive forces between non-bonded atoms. | Lennard-Jones Potential: E = 4ε[(σ/r)¹² - (σ/r)⁶] |
| Electrostatic | Coulombic interactions between atomic partial charges. | Coulomb's Law: E = (qᵢqⱼ) / (εrᵢⱼ) |
Detailed Research Findings in Parameterization
Research on aniline and its derivatives provides valuable data that informs the parameterization process for more complex analogues. Molecular simulations of the basic aniline molecule have established benchmark geometric parameters. researchgate.net For instance, the bond lengths within the benzene (B151609) ring are critical for maintaining its planar structure. These values serve as an excellent reference for the corresponding parts of the this compound molecule.
The table below presents reference bond lengths for the core aniline structure, which would be foundational for building the full force field of a complex derivative.
Table 2: Reference Bond Lengths for the Aniline Core Structure
| Bond | Approximate Length (Å) researchgate.net |
| C–C (aromatic) | 1.404 |
| C–N | 1.436 |
| C–H (aromatic) | 1.082 |
| N–H | 1.044 |
For complex systems, the parameterization process must also account for the flexibility of side chains, such as the (2-methoxyethoxy)methyl group in this compound. The torsional parameters governing the rotation around the C-O and C-C bonds in the ether linkage are particularly important for correctly describing the conformational landscape of the molecule. These are often determined by performing QM potential energy surface scans for model compounds (e.g., a fragment of the side chain) and then fitting the torsional parameters in the force field to reproduce these energy profiles.
Furthermore, studies on other complex organic molecules, such as phenylalanine and tyrosine derivatives, have demonstrated the necessity of validating the new force field parameters. nih.gov This is often done by performing MD simulations of the parameterized molecule and comparing the resulting structural and dynamic properties with experimental data or with benchmark QM calculations. For example, the root-mean-square deviation (RMSD) between the MM-optimized structures and the QM-optimized structures should be minimal, ideally around 0.1 Å. nih.gov
The development of force fields for aniline-based systems is an active area of research, with ongoing efforts to improve accuracy and transferability. The use of machine learning models trained on large databases of QM calculations is an emerging strategy to accelerate and automate the parameterization process for new organic molecules. ethz.ch
Advanced Analytical Methodologies for the Characterization of 4 2 Methoxyethoxy Methyl Aniline and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds. By interacting with molecules, different regions of the electromagnetic spectrum can provide specific information about a compound's connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. It relies on the magnetic properties of atomic nuclei.
¹H NMR: This technique provides information about the number of different types of protons (¹H atoms), their chemical environment, and their proximity to other protons. For 4-[(2-Methoxyethoxy)methyl]aniline, one would expect to see distinct signals for the aromatic protons on the aniline (B41778) ring, the -NH₂ protons, the benzylic -CH₂- protons, the protons of the ethoxy chain (-O-CH₂-CH₂-O-), and the terminal methoxy (B1213986) (-OCH₃) protons. The splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons for each signal.
¹³C NMR: This method detects the carbon atoms in a molecule. A ¹³C NMR spectrum of this compound would show separate peaks for each unique carbon atom, including those in the benzene (B151609) ring, the benzylic carbon, the carbons in the methoxyethoxy group, and the terminal methyl carbon. The chemical shift values would indicate the electronic environment of each carbon.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to piece together fragments of the molecule. An HSQC spectrum would correlate each proton signal with the carbon atom it is directly attached to, confirming assignments made in the ¹H and ¹³C spectra.
Mass Spectrometry (e.g., LC-MS, HRMS, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.govspectroscopyonline.com
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. spectroscopyonline.com For this compound, LC-MS would first separate the compound from any impurities before it enters the mass spectrometer. The mass spectrometer would then provide the molecular weight.
HRMS (High-Resolution Mass Spectrometry): HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. researchgate.net For this compound (C₁₀H₁₅NO₂), HRMS would confirm this exact formula by measuring the mass to several decimal places, distinguishing it from other compounds with the same nominal mass. Analysis of the fragmentation pattern in an MS/MS experiment would show characteristic losses, such as the cleavage of the methoxyethoxy group, which would further confirm the structure.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. wikipedia.org The absorption or scattering of infrared light at specific frequencies corresponds to the vibrations of specific chemical bonds. utdallas.edumsu.edu
For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹. utdallas.edu
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxyethoxy and methyl groups appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
C-O Stretching: Strong bands corresponding to the ether linkages (C-O-C) would be expected in the 1000-1300 cm⁻¹ region.
N-H Bending: An N-H bending vibration would likely be visible around 1590-1650 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. wikipedia.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.commt.com This technique is particularly useful for analyzing compounds with conjugated π systems, such as aromatic rings.
The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or methanol) would be expected to show absorption maxima (λmax) characteristic of a substituted aniline. The aniline chromophore typically exhibits strong absorptions due to π → π* transitions of the benzene ring. spectroscopyonline.com The presence of the amino group and the ether-containing substituent would influence the exact position and intensity of these absorption bands.
Chromatographic Separation and Purity Assessment
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture. shimadzu.com They are essential for assessing the purity of a chemical compound.
HPLC (High-Performance Liquid Chromatography): A sample of this compound would be injected into the HPLC system. Using a suitable stationary phase (e.g., a C18 reverse-phase column) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water), the compound would travel through the column at a characteristic speed, resulting in a specific retention time. A detector (such as a UV detector set to the λmax of the compound) would generate a peak. The area of this peak is proportional to the concentration of the compound. The presence of other peaks would indicate impurities.
UPLC (Ultra-Performance Liquid Chromatography): UPLC is an advancement of HPLC that uses smaller stationary phase particles, allowing for faster and more efficient separations with higher resolution. shimadzu.com This would be particularly useful for detecting and quantifying any closely related impurities in a sample of this compound.
Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)
Chromatographic techniques are fundamental for the separation and analysis of organic compounds. Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are routinely employed to assess the purity of this compound and to monitor the progress of reactions involving this compound.
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method for qualitative analysis. sigmaaldrich.com It is particularly useful for monitoring reactions, identifying compounds, and determining the appropriate solvent system for larger-scale separations. sigmaaldrich.comictsl.net In the context of this compound, TLC can be used to distinguish the product from starting materials and byproducts. The separation is based on the differential partitioning of the analyte between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an organic solvent or a mixture of solvents). ictsl.net
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. chemcoplus.co.jp For a compound like this compound, which possesses both polar (amine and ether) and non-polar (aromatic ring and alkyl chain) functionalities, the choice of the mobile phase is critical to achieving good separation. A typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol. The optimal ratio would be determined empirically to achieve an Rf value ideally between 0.3 and 0.7 for clear separation. chemcoplus.co.jp Visualization of the spots on the TLC plate can be achieved under UV light, as aromatic compounds often absorb UV radiation, or by using chemical staining agents that react with the amine group. chemcoplus.co.jpnih.gov
| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Principle | Differential partitioning between a solid stationary phase and a liquid mobile phase. | Differential partitioning between a liquid or solid stationary phase in a column and a gaseous mobile phase. |
| Primary Use | Qualitative analysis, reaction monitoring, purity assessment. analyticaltoxicology.com | Quantitative and qualitative analysis of volatile compounds. |
| Key Metric | Retention Factor (Rf). chemcoplus.co.jp | Retention Time (tR). |
| Typical Stationary Phase | Silica gel, alumina. ictsl.net | High-boiling point liquid coated on an inert solid support. |
| Typical Mobile Phase | Organic solvent or mixture of solvents. ictsl.net | Inert gas (e.g., Helium, Nitrogen). |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis can yield a wealth of structural information.
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be determined.
While the crystal structure of this compound itself is not detailed in the provided search results, analysis of related aniline derivatives demonstrates the power of this technique. For instance, the crystal structure of 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone, a compound also derived from a substituted aniline, was determined by X-ray crystallography. researchgate.net The analysis revealed key structural features such as the dihedral angles between the phenyl rings and the substituted aniline ring. researchgate.net Similarly, studies on other aniline derivatives have provided detailed information on bond lengths and the planarity of molecular fragments. nih.gov
For a hypothetical crystal structure of a derivative of this compound, the following parameters would be determined:
| Crystallographic Parameter | Description | Example Data (Hypothetical) |
| Crystal System | One of the seven crystal systems (e.g., monoclinic, triclinic). mdpi.com | Monoclinic |
| Space Group | Describes the symmetry of the crystal lattice. mdpi.com | P21/c |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.5 Å, b = 15.2 Å, c = 8.9 Å, β = 95° |
| Bond Lengths | The distances between the nuclei of two bonded atoms. | C-N, C-O, C-C bond lengths would be determined with high precision. |
| Bond Angles | The angles formed by three connected atoms. | Angles around the aromatic ring and within the methoxyethoxy group would be defined. |
| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonding and van der Waals forces that influence the packing of molecules in the crystal. | Potential for hydrogen bonding involving the amine N-H and ether oxygen atoms. |
Electrochemical Characterization Methods (e.g., Cyclic Voltammetry for Polymerization Studies)
Electrochemical methods are crucial for investigating the redox properties of molecules and their potential to form conductive polymers. Cyclic Voltammetry (CV) is a particularly valuable technique for studying the electrochemical behavior of this compound and its ability to undergo electropolymerization.
In a CV experiment, the potential of a working electrode is scanned linearly versus time in a solution containing the analyte. The resulting current is plotted against the applied potential, providing information about the oxidation and reduction processes. For an aniline derivative, CV can reveal the potential at which the monomer is oxidized, a critical step in electropolymerization. electrochemsci.org
The electropolymerization of aniline and its derivatives typically proceeds via the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately a polymer film on the electrode surface. researchgate.net The cyclic voltammogram of a successful electropolymerization will show an increase in the peak currents with each successive cycle, indicating the growth of a conductive polymer film. electrochemsci.org
While specific CV data for this compound is not available in the search results, the electrochemical behavior of related compounds like N-methylaniline and 2,5-dimethoxyaniline (B66101) provides a good model for what might be expected. electrochemsci.orgsemanticscholar.org The cyclic voltammograms of these compounds show characteristic oxidation and reduction peaks corresponding to the different redox states of the resulting polymer. electrochemsci.orgsemanticscholar.org For instance, the electropolymerization of N-methylaniline in an acidic medium shows an anodic peak corresponding to the oxidation of the monomer and subsequent polymer growth. electrochemsci.org
The resulting polymer, poly(this compound), would likely exhibit electroactivity, meaning it can be reversibly oxidized and reduced. The redox peaks in the CV of the polymer film would correspond to the transitions between its different oxidation states (e.g., leucoemeraldine, emeraldine, and pernigraniline forms). The stability and electroactivity of such a polymer film can be assessed by repeated cycling. utexas.edu
| Electrochemical Parameter | Description | Expected Findings for this compound Polymerization |
| Oxidation Potential (Epa) | The potential at which the monomer is oxidized. | A distinct anodic peak indicating the onset of polymerization. |
| Reduction Potential (Epc) | The potential at which the oxidized polymer is reduced. | Cathodic peaks corresponding to the reduction of the polymer film. |
| Peak Current (Ip) | The magnitude of the current at the oxidation or reduction peak. | Increasing peak currents with successive CV cycles, indicating polymer film growth. electrochemsci.org |
| Redox Couple | A pair of corresponding oxidation and reduction peaks. | The presence of redox couples would indicate the electroactivity of the formed polymer. |
The study of this compound and its derivatives through these advanced analytical methodologies is essential for a complete understanding of their chemical and physical properties, paving the way for their potential application in various fields of science and technology.
Advanced Applications and Research Directions of 4 2 Methoxyethoxy Methyl Aniline in Chemical Science
Role as a Key Synthetic Intermediate for Complex Molecules
The reactivity of the aniline (B41778) moiety, combined with the modifying properties of its ether-containing side chain, makes 4-[(2-Methoxyethoxy)methyl]aniline an attractive building block for the synthesis of complex organic molecules. Its utility spans the creation of heterocyclic systems and the construction of multifunctional compounds where properties like solubility and conformation are critical.
Precursor in Heterocyclic Synthesis (e.g., Quinazolines, Oxadiazoles)
While specific literature detailing the use of this compound in the synthesis of quinazolines and oxadiazoles (B1248032) is not prevalent, its fundamental structure as a substituted aniline makes it a chemically logical precursor for such heterocyclic systems. The synthesis of these scaffolds often relies on the reactivity of the aniline functional group.
Quinazolines: The quinazoline (B50416) ring system is a core component of many biologically active compounds, including several approved drugs. ijcce.ac.ir A common synthetic strategy for creating 4-anilinoquinazoline (B1210976) derivatives involves the reaction of a substituted aniline with a 4-chloroquinazoline (B184009) intermediate. ijcce.ac.ir Given this well-established synthetic pathway, this compound could serve as the aniline component, reacting with a suitable quinazoline precursor to yield novel derivatives. The (2-methoxyethoxy)methyl group would be incorporated into the final structure, potentially enhancing the solubility and modifying the pharmacological profile of the resulting molecule. General synthetic methods for quinazolines often involve cyclization reactions starting from aniline derivatives. iars.infogoogle.com
Building Block for Multifunctional Organic Compounds
A "building block" in chemical synthesis is a molecule that can be readily incorporated into a larger, more complex structure. beilstein-journals.org The distinct functionalities of this compound make it a versatile building block for creating multifunctional organic compounds.
The key structural features that contribute to its utility as a building block are summarized in the table below.
| Structural Feature | Synthetic Potential |
| Primary Aniline Amine (-NH₂) | Can act as a nucleophile in substitution reactions; can be diazotized to form diazonium salts for further transformations (e.g., Sandmeyer reaction); can form amides, imines, and sulfonamides. |
| Aromatic Ring | Can undergo electrophilic aromatic substitution (e.g., halogenation, nitration, sulfonation) at the positions ortho to the amino group, allowing for further functionalization. |
| (2-Methoxyethoxy)methyl Side Chain | Enhances solubility in organic solvents; introduces flexibility and polarity; can potentially influence the crystal packing and solid-state properties of derived compounds. |
These features allow for a stepwise and controlled synthesis, where each part of the molecule can be modified selectively to build molecular complexity. For example, the aniline group can be used as an anchor point to construct a polymer backbone, while the aromatic ring can be functionalized to attach other active moieties. The ether side chain is particularly valuable for improving the processability and solubility of the resulting large molecules, a common challenge in organic materials chemistry.
Contributions to Polymer Chemistry and Materials Science
The incorporation of functional groups onto polymer backbones is a key strategy for developing advanced materials with tailored properties. Substituted anilines are important monomers for the synthesis of functionalized polyanilines, a class of conductive polymers.
Synthesis of Functionalized Polyanilines
Polyaniline (PANI) is one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and ease of synthesis. nih.gov However, unsubstituted PANI is often difficult to process due to its poor solubility in common solvents. nih.govmdpi.com A successful strategy to overcome this limitation is the use of substituted aniline monomers.
The polymerization of aniline derivatives is typically achieved through oxidative chemical or electrochemical methods. While the direct polymerization of this compound is not documented in detail, studies on analogous monomers provide significant insight. For instance, the chemical polymerization of 2,5-bis(2-methoxyethoxy)aniline has been shown to produce a highly soluble conductive polyaniline. nih.gov The presence of the flexible and polar methoxyethoxy side chains disrupts inter-chain packing and improves solvation, thereby enhancing solubility. nih.gov It is therefore highly probable that this compound could be polymerized using a standard oxidant like ammonium (B1175870) persulfate in an acidic medium to yield a soluble, functionalized polyaniline.
Design of Advanced Conductive Polymers
The design of advanced conductive polymers focuses on improving not just conductivity but also processability, stability, and responsiveness to external stimuli. The introduction of side chains, such as the (2-methoxyethoxy)methyl group, is a critical design element in this pursuit.
The impact of such functionalization is highlighted by comparing the properties of standard polyaniline with those of a polyaniline bearing methoxyethoxy groups.
| Property | Unsubstituted Polyaniline (PANI) | Functionalized Polyaniline (e.g., Poly(2,5-bis(2-methoxyethoxy)aniline)) |
| Solubility | Generally insoluble in common organic solvents and water. nih.govmdpi.com | Dramatically increased solubility in both common organic solvents and water. nih.gov |
| Processability | Difficult to process from solution, limiting its applications. | Easily processed into films and coatings from solution. |
| Conductivity | High conductivity in its doped (emeraldine salt) form. | Good conductivity, though slightly lower than unsubstituted PANI due to the insulating nature of the side chains. nih.gov |
The research on 2,5-bis(2-methoxyethoxy)aniline demonstrates that the introduction of ethylene-1,2-dioxy groups can dramatically increase the solubility of the resulting polymer to as high as 400 g/L in water, a remarkable feat for a conductive polymer. nih.gov A polymer derived from this compound would be expected to exhibit similar enhancements in solubility. This improved processability would make it a candidate for applications where solution-based deposition is required, such as in printable electronics, sensors, and anti-corrosion coatings.
Development of Novel Chemical Reagents and Ligands
The reactive amine group of this compound makes it a suitable starting material for the synthesis of novel chemical reagents and, more specifically, ligands for coordination chemistry.
The formation of Schiff base ligands is a common application of primary anilines. rsc.org This involves a condensation reaction between the aniline and an aldehyde or ketone. The resulting Schiff base contains an imine (-C=N-) group and can act as a ligand, coordinating to metal ions through the nitrogen atom.
A hypothetical synthesis of a Schiff base ligand from this compound would proceed as follows:
This compound + R-CHO → 4-[(2-Methoxyethoxy)methyl]phenyl-N-alkylidene + H₂O
The resulting ligand would be capable of forming stable coordination complexes with a variety of transition metal ions. The (2-methoxyethoxy)methyl substituent would be expected to confer increased solubility on both the free ligand and its metal complexes, which is advantageous for catalytic applications and biological studies where solution-phase activity is required.
| Potential Metal Ion | Application Area of Complex |
| Copper (Cu) | Catalysis, Antimicrobial agents |
| Cobalt (Co) | Catalysis, Oxygen carriers |
| Nickel (Ni) | Catalysis, Magnetic materials |
| Zinc (Zn) | Luminescent materials, Biological imaging |
| Manganese (Mn) | Catalysis, MRI contrast agents |
The flexibility of the ether side chain could also influence the coordination geometry and steric environment around the metal center, potentially leading to complexes with unique catalytic or physical properties. rsc.org
Q & A
Q. What are the optimal synthetic routes for 4-[(2-Methoxyethoxy)methyl]aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation. For example:
- Nucleophilic Substitution : React 4-nitrobenzyl alcohol with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by reduction of the nitro group to an amine using H₂/Pd-C .
- Catalytic Hydrogenation : Use 4-[(2-Methoxyethoxy)methyl]nitrobenzene with H₂ (1–3 atm) and 10% Pd/C in ethanol at 25–50°C. Yields >85% are achievable with rigorous exclusion of moisture .
Key Considerations : Side products like N-alkylated derivatives may form if stoichiometry is imbalanced. Monitor via TLC (silica gel, ethyl acetate/hexane 1:3) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aniline NH₂ protons appear as a broad singlet at δ 3.8–4.2 ppm, while the methoxyethoxy chain shows peaks at δ 3.4–3.7 (OCH₂CH₂O) and δ 3.2 (OCH₃) .
- HPLC : Use a C18 column (e.g., Newcrom R1) with acetonitrile/water (70:30) at 1.0 mL/min; retention time ≈4.2 min .
- Mass Spectrometry : ESI-MS m/z 195.2 [M+H]⁺ confirms molecular weight .
Q. How does the methoxyethoxy substituent affect the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The amine group protonates below pH 5, increasing solubility but reducing stability. Store in neutral buffers (pH 6–8) to prevent degradation .
- Thermal Stability : Decomposition occurs above 150°C, detected via DSC. For long-term storage, keep at –20°C under argon .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs (e.g., 4-[(3-Methylmorpholin-4-yl)methyl]aniline) in enzyme inhibition assays. Adjust the methoxyethoxy chain length to modulate lipophilicity and target binding .
- Data Normalization : Use standardized assays (e.g., ATPase inhibition in E. coli membranes) with internal controls to minimize inter-lab variability .
Q. How can cross-coupling reactions be leveraged to functionalize this compound for drug discovery?
- Methodological Answer :
- Buchwald-Hartwig Amination : Couple with aryl halides using Pd(OAc)₂/Xantphos catalyst (yields 70–90%) to introduce diverse pharmacophores .
- Suzuki-Miyaura Reaction : React with boronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh₃)₄/Na₂CO₃ to generate biaryl derivatives .
Optimization : Screen solvents (toluene vs. dioxane) and ligands (SPhos vs. DavePhos) to enhance regioselectivity .
Q. What computational approaches predict the compound’s interaction with biological targets like G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with GPCR homology models (e.g., β₂-adrenergic receptor). The methoxyethoxy chain occupies hydrophobic pockets, while the aniline NH₂ forms hydrogen bonds .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable binding) .
Q. How do purification methods impact the reproducibility of this compound in catalytic studies?
- Methodological Answer :
- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (gradient elution). Avoid basic alumina, which may deprotonate the amine .
- Recrystallization : Dissolve in hot ethanol (60°C) and cool to –20°C for 12 h. Purity >98% confirmed by HPLC .
Safety and Handling
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
